5-(4,5-dimethoxy-2-nitrobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a pyrimidinetrione core, which is a derivative of barbituric acid, and is substituted with a dimethoxy-nitrophenyl group. The presence of multiple functional groups, including methoxy, nitro, and methylene, makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the following steps:
Starting Materials: The synthesis begins with barbituric acid and 4,5-dimethoxy-2-nitrobenzaldehyde.
Condensation Reaction: The barbituric acid undergoes a condensation reaction with 4,5-dimethoxy-2-nitrobenzaldehyde in the presence of a base such as sodium ethoxide or potassium carbonate. This reaction forms the methylene bridge between the two components.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the condensation process.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Catalysts: Using catalysts to enhance the reaction rate and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Automation: Utilizing automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The methylene bridge can participate in further condensation reactions with other aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).
Condensation: Sodium ethoxide, ethanol.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of derivatives with different substituents on the aromatic ring.
Condensation: Formation of extended conjugated systems.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The nitro group, in particular, is known for its role in bioactivity.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. The barbituric acid core is a known pharmacophore in various drugs, and modifications can lead to new drug candidates.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate.
Mechanism of Action
The mechanism of action of 5-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE depends on its application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The barbituric acid core can interact with neurotransmitter receptors, influencing central nervous system activity.
Comparison with Similar Compounds
Similar Compounds
5-[(4-Methoxyphenyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione: Similar structure but with a methoxy group instead of a dimethoxy-nitrophenyl group.
5-[(4-Nitrophenyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione: Similar structure but with a nitrophenyl group instead of a dimethoxy-nitrophenyl group.
Uniqueness
The uniqueness of 5-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both methoxy and nitro groups on the aromatic ring provides unique reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H15N3O7 |
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Molecular Weight |
349.29 g/mol |
IUPAC Name |
5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H15N3O7/c1-16-13(19)9(14(20)17(2)15(16)21)5-8-6-11(24-3)12(25-4)7-10(8)18(22)23/h5-7H,1-4H3 |
InChI Key |
CVDQGTDOIQEYRN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C(=O)N(C1=O)C |
Origin of Product |
United States |
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